

The IC50 value of HSDVHK-NH2 TFA in relevant assays.

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Compound of Interest

Compound Name: HSDVHK-NH2 TFA

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In-Depth Technical Guide: HSDVHK-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of the peptide **HSDVHK-NH2 TFA**, focusing on its IC50 values in relevant biological assays. The content herein details the experimental methodologies, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of **HSDVHK-NH2 TFA** has been determined in key assays, primarily focusing on its interaction with the integrin $\alpha\nu\beta3$ receptor. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay Target	Assay Type	IC50 Value	Molar Equivalent
Integrin ανβ3- Vitronectin Interaction	Protein Microarray	1.74 pg/mL	2.414 pM
Integrin ανβ3- GRGDSP Interaction	Competitive Protein Chip Assay	25.72 nM	25.72 nM

Experimental Protocols



Integrin ανβ3-Vitronectin Interaction Assay

The IC50 value for the inhibition of the integrin $\alpha\nu\beta$ 3-vitronectin interaction was determined using a high-throughput screening method employing a protein microarray chip.[1][2]

Methodology:

- Immobilization: Purified integrin ανβ3 receptors were immobilized on a ProteoChip, a specialized protein microarray surface.[1][2]
- Ligand Binding: A fluorescently labeled extracellular matrix ligand, vitronectin, was incubated with the immobilized integrin ανβ3.[2]
- Competitive Inhibition: To determine the inhibitory activity of **HSDVHK-NH2 TFA**, the peptide was added to the incubation mixture at varying concentrations. The peptide competes with vitronectin for binding to the integrin receptor.
- Detection: The fluorescence intensity of the bound vitronectin was measured using a fluorescence laser scanner. A decrease in fluorescence intensity correlates with the inhibitory activity of the peptide.[2]
- IC50 Calculation: The IC50 value was calculated as the concentration of HSDVHK-NH2 TFA
 that resulted in a 50% reduction in the fluorescence signal, indicating a 50% inhibition of the
 integrin-vitronectin interaction.

Integrin ανβ3-GRGDSP Interaction Assay

The antagonistic activity of **HSDVHK-NH2 TFA** against the interaction of integrin $\alpha\nu\beta$ 3 with the synthetic peptide GRGDSP was evaluated using a competitive protein chip assay.[3]

Methodology:

- Assay Principle: This assay is based on the competition between HSDVHK-NH2 TFA and a known RGD-containing peptide (GRGDSP) for the binding site on integrin αvβ3.
- Experimental Setup: Similar to the vitronectin assay, integrin ανβ3 was immobilized. The
 assay measured the displacement of a labeled GRGDSP peptide by increasing
 concentrations of HSDVHK-NH2 TFA.



IC50 Determination: The IC50 value represents the concentration of HSDVHK-NH2 TFA required to displace 50% of the bound GRGDSP peptide.[3] A comparison with the IC50 of the GRGDSP peptide itself (1968.73 ± 444.32 nM) highlights the potent antagonistic nature of HSDVHK-NH2 TFA.[3]

HUVEC Proliferation Assay

The effect of **HSDVHK-NH2 TFA** on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) was assessed, often in the context of stimulation by growth factors like basic fibroblast growth factor (bFGF).[4]

Methodology:

- Cell Culture: HUVECs were cultured in appropriate media. For the assay, cells were seeded in 96-well plates.
- Stimulation and Treatment: Cells were typically stimulated with a pro-angiogenic factor, such as bFGF, to induce proliferation.[4] Concurrently, cells were treated with varying concentrations of **HSDVHK-NH2 TFA** (e.g., 0.1, 1, 10, and 100 µg/mL) for a specified duration, often 72 hours.[5]
- Proliferation Assessment (MTT Assay): Cell proliferation was quantified using a colorimetric MTT assay.[6][7]
 - The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to purple formazan crystals by the mitochondrial dehydrogenases of metabolically active cells.[6]
 - The amount of formazan produced is directly proportional to the number of viable, proliferating cells.
 - The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values from treated cells are compared to those of untreated (control) cells to determine the percentage of inhibition of cell proliferation.

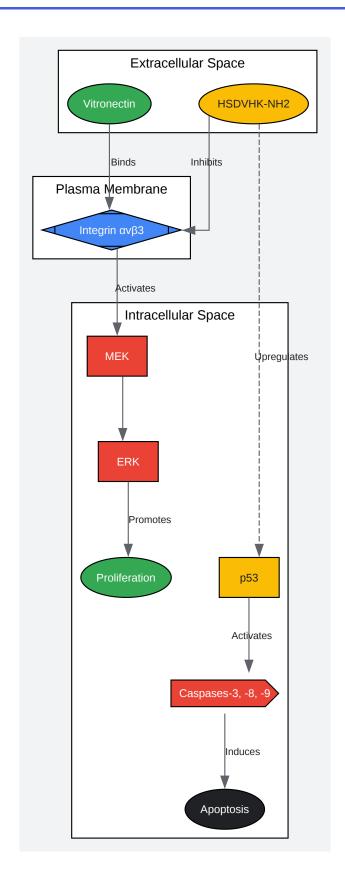


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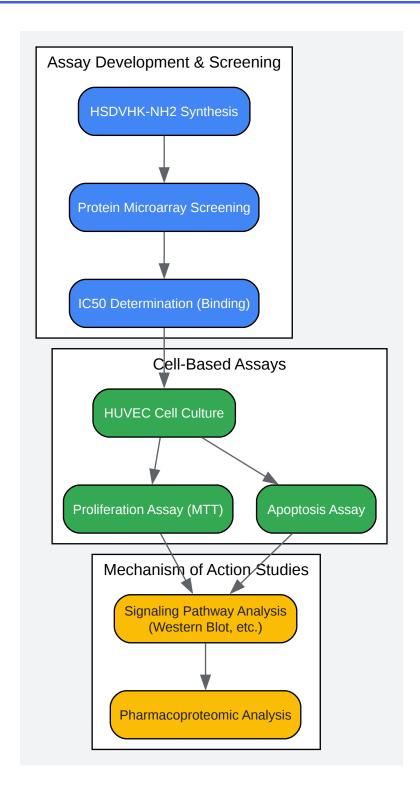
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by **HSDVHK-NH2 TFA** and a generalized workflow for its in vitro evaluation.









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